molecular formula C9H18O3Si B093516 2-((Trimethylsilyl)oxy)ethyl methacrylate CAS No. 17407-09-9

2-((Trimethylsilyl)oxy)ethyl methacrylate

Cat. No. B093516
CAS RN: 17407-09-9
M. Wt: 202.32 g/mol
InChI Key: WUGOQZFPNUYUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Trimethylsilyl)oxy)ethyl methacrylate is a chemical compound that serves as a monomer for the synthesis of various polymers with potential applications in photoresist technology, lithography, and the creation of functional polymers. The compound is characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further connected to an ethyl group that contains a methacrylate moiety. This structure allows for the synthesis of polymers with specific properties, such as dry-developability, thermal stability, and solubility in certain environments .

Synthesis Analysis

The synthesis of polymers derived from 2-((Trimethylsilyl)oxy)ethyl methacrylate involves various polymerization techniques. Anionic polymerization has been used to create polymers with narrow molecular weight distributions and predictable molecular weights. For instance, the anionic polymerization of protected forms of 2-hydroxyethyl methacrylate, including 2-((Trimethylsilyl)oxy)ethyl methacrylate, resulted in well-defined polymers that could be further processed into block copolymers and hydrolyzed to produce poly(2-hydroxyethyl methacrylate) . Additionally, radical polymerization in the presence of chain transfer reagents derived from 2-((Trimethylsilyl)oxy)ethyl methacrylate has been explored, leading to polymers with specific terminal groups .

Molecular Structure Analysis

The molecular structure of 2-((Trimethylsilyl)oxy)ethyl methacrylate is crucial for its reactivity and the properties of the resulting polymers. The trimethylsilyl group provides steric hindrance and protection for the reactive sites during polymerization. The presence of this group also influences the deprotection process, which is essential for developing photoresist materials. The molecular structure allows for the creation of polymers that can undergo specific reactions, such as cleavage of the trimethylsilyl group under acidic conditions, leading to changes in the polymer's solubility and etching characteristics .

Chemical Reactions Analysis

The chemical reactions involving 2-((Trimethylsilyl)oxy)ethyl methacrylate are predominantly focused on its polymerization and subsequent deprotection. The deprotection of the trimethylsilyl group is a key step in the development of photoresists, where the exposed regions of the polymer undergo changes in silicon content, enabling pattern formation through etching processes . The cleavage of the trimethylsilyl group can be influenced by the structure of the acid used in the process, with different counterions affecting the reaction pathway and the stability of the resulting cation .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2-((Trimethylsilyl)oxy)ethyl methacrylate are tailored for specific applications. These polymers exhibit good thermal stability, which is essential for their use in high-temperature processes. The solubility of these materials in supercritical carbon dioxide has been studied, showing type-I phase behavior and the ability to correlate solubility with the PC-SAFT equation of state . The transmittance of the polymers at specific wavelengths makes them suitable for use in ArF lithography, where they can form fine patterns using conventional developers . The stability of the propagating carbanion during polymerization is also a critical property that allows for the creation of block copolymers with well-defined structures .

Scientific Research Applications

  • Anionic Polymerization for Well-Defined Polymers : Mori et al. (1994) demonstrated anionic polymerizations of 2-[(trimethylsilyl)oxy]ethyl methacrylate, leading to poly(2-hydroxyethyl methacrylate) with predictable molecular weights and very narrow distributions. This process allows for the creation of novel block copolymers combining hydrophobic and hydrophilic segments, useful in various material science applications (Mori, Wakisaka, Hirao, & Nakahama, 1994).

  • Homopolymer Synthesis for Electron Acceptors : Orphanou et al. (2000) synthesized homopolymers of 2-(trimethylsiloxy)ethyl methacrylate, which after a series of transformations, resulted in near-monodisperse electron acceptor homopolymers. This process involves hydrolysis and reesterification, yielding polymers with precisely controlled molecular weights and compositions, applicable in the field of electronic materials (Orphanou, Simmons, & Patrickios, 2000).

  • Synthesis of Water-Soluble Polymethacrylates : Ishizone et al. (2003) polymerized 2-[(trimethylsilyl)oxy]ethyl methacrylate derivatives to create water-soluble polymethacrylates with predictable molecular weights and narrow distributions. These polymers have potential applications in biomedical and materials science due to their stable living polymer characteristics and the ability to form block copolymers (Ishizone, Han, Okuyama, & Nakahama, 2003).

  • Microgel Synthesis : Saito et al. (1999) synthesized poly(2-hydroxyethyl methacrylate-b-styrene-b-2-hydroxyethyl methacrylate) triblock copolymer, using a precursor polymer that includes 2-[(trimethylsilyl)oxy]ethyl methacrylate. This method produces monodispersed polymer micelles with potential applications in drug delivery and other areas of nanotechnology (Saito, Akiyama, & Ishizu, 1999).

  • Drug Delivery System : Hosseinzadeh et al. (2011) synthesized a new crosslinking reagent incorporating 2-[(trimethylsilyl)oxy]ethyl methacrylate for network polymers, demonstrating potential as a colon-specific drug delivery system. This research highlights the material's utility in creating responsive and targeted drug delivery mechanisms (Hosseinzadeh, Galehassadi, & Mahkam, 2011).

  • Solubility in Supercritical CO2 : Lee et al. (2018) measured the solubility of 2-(trimethylsilyloxy)ethyl methacrylate in supercritical CO2, revealing its phase behavior and providing insights important for processes like polymer synthesis and material processing in supercritical fluids (Lee, Lee, Bong, & Byun, 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-trimethylsilyloxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGOQZFPNUYUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29158-71-2
Record name 2-Propenoic acid, 2-methyl-, 2-[(trimethylsilyl)oxy]ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29158-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90169756
Record name 2-((Trimethylsilyl)oxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Trimethylsilyl)oxy)ethyl methacrylate

CAS RN

17407-09-9
Record name 2-(Trimethylsilyloxy)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17407-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Trimethylsilyl)oxy)ethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((Trimethylsilyl)oxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(trimethylsilyl)oxy]ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((Trimethylsilyl)oxy)ethyl methacrylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7GH4P9W7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

HEMA monomer (with an impurity level lower than 0.8% purchased from Rohm) was mixed with triethylamine (≧99.5% pure, from Fluka) and petrol ether (bp 40-60° C.) passed through aluminum oxide and reacted with trimethyl chlorosilane (≧99.0% pure, from Fluka) to obtain trimethylsilyloxyethyl-methacrylate (TMS-HEMA). TMS-HEMA was purified by distillation from calciumhydride (once) and triethylaluminum (electronic grade, from Aldrich) (twice).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petrol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a three-neck flask having a capacity of 500 ml, 26 g (0.2 moles) of 2-hydroxyethyl methacrylate (abbreviated to HEMA) and 16 g of pyridine were dissolved in 200 ml of carbon tetrachloride. At room temperature, 107.5 g (0.2 moles) of trimethylchlorosilane was slowly dropped into the solution in the flask to complete the addition of the entire amount in 30 min. During this process precipitation of hydrochloric acid salt of pyridine took place. After filtration, carbon tetrachloride in the reaction liquid was distilled out by using an evaporater, and the remaining liquid was distilled under reduced pressure to obtain 37 g of 2-trimethylsiloxyethyl methacrylate (abbreviated to HEMA-Si).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
107.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Trimethylsilyl)oxy)ethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-((Trimethylsilyl)oxy)ethyl methacrylate
Reactant of Route 3
Reactant of Route 3
2-((Trimethylsilyl)oxy)ethyl methacrylate
Reactant of Route 4
Reactant of Route 4
2-((Trimethylsilyl)oxy)ethyl methacrylate
Reactant of Route 5
Reactant of Route 5
2-((Trimethylsilyl)oxy)ethyl methacrylate
Reactant of Route 6
Reactant of Route 6
2-((Trimethylsilyl)oxy)ethyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.